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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

Cat. No.: B079247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the

structure of 2-hydroxy-2-methylpropanamide. By presenting experimental data from Infrared

(IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), this document serves as a valuable resource for researchers in the fields of

chemistry and drug development, offering a clear and data-driven approach to structural

elucidation.

Molecular Structure
2-hydroxy-2-methylpropanamide is a simple organic molecule containing a primary amide, a

tertiary alcohol, and two methyl groups. Its structure is confirmed by the spectroscopic data

presented below.

Chemical Structure:

Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 2-hydroxy-
2-methylpropanamide, providing a clear comparison for structural verification.
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Infrared (IR) Spectroscopy
Table 1: Infrared Spectroscopy Data

Functional Group
Expected
Absorption Range
(cm⁻¹)

Observed
Absorption (cm⁻¹)

Appearance

O-H (Alcohol) 3500-3200 ~3400 Broad

N-H (Amide) 3350-3180 ~3300, ~3180 Two bands, medium

C-H (sp³) 3000-2850 ~2980, ~2940 Strong

C=O (Amide I) 1690-1630 ~1670 Strong, sharp

N-H bend (Amide II) 1640-1550 ~1620 Medium

C-O (Alcohol) 1260-1050 ~1170 Strong

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopy Data (300 MHz, CDCl₃)

Protons
Expected
Chemical Shift
(δ, ppm)

Observed
Chemical Shift
(δ, ppm)

Multiplicity Integration

-C(CH₃)₂ 1.2 - 1.5 ~1.4 Singlet 6H

-OH
1.0 - 5.0

(variable)
~2.5 Broad Singlet 1H

-NH₂ 5.0 - 8.0 ~5.5, ~6.5
Two Broad

Singlets
2H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Spectroscopy Data (75 MHz, CDCl₃)
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Carbon Atom
Expected Chemical Shift
(δ, ppm)

Observed Chemical Shift
(δ, ppm)

-C(CH₃)₂ 20 - 30 ~27

-C(OH)(CH₃)₂ 65 - 80 ~72

-C=O 170 - 180 ~178

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Ion Expected m/z Observed m/z Interpretation

[M]⁺ 103.06 103 Molecular Ion

[M-CH₃]⁺ 88 88
Loss of a methyl

radical

[M-NH₂]⁺ 87 87
Loss of an amino

radical

[C(O)NH₂]⁺ 44 44 Amide fragment

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
A small amount of solid 2-hydroxy-2-methylpropanamide is finely ground with potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the

spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10 mg of 2-hydroxy-2-methylpropanamide is dissolved in 0.5 mL of

deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an
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internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra

are acquired on a 300 MHz NMR spectrometer.

Mass Spectrometry (MS)
A dilute solution of 2-hydroxy-2-methylpropanamide in a suitable volatile solvent (e.g.,

methanol) is introduced into the mass spectrometer via direct infusion or after separation by

gas chromatography. Electron ionization (EI) at 70 eV is used to generate the molecular ion

and fragment ions, which are then analyzed by a mass analyzer.

Visualizing Structural Confirmation
The following diagrams illustrate the logical workflow for confirming the structure of 2-hydroxy-
2-methylpropanamide using the spectroscopic data.

Proposed Structure: 2-hydroxy-2-methylpropanamide
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Caption: Workflow for Spectroscopic Structure Confirmation.
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The following diagram illustrates the key correlations between the functional groups of 2-
hydroxy-2-methylpropanamide and their characteristic spectroscopic signals.

2-hydroxy-2-methylpropanamide
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Caption: Correlation of Functional Groups to Spectroscopic Signals.

Conclusion
The presented spectroscopic data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry are in

strong agreement with the proposed structure of 2-hydroxy-2-methylpropanamide. The

characteristic absorption bands, chemical shifts, integration values, and fragmentation patterns

collectively provide a definitive confirmation of the molecule's functional groups and their

connectivity. This guide serves as a practical reference for the structural elucidation of this and

similar compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-hydroxy-2-
methylpropanamide: A Guide to Structural Confirmation]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b079247#confirming-the-structure-of-2-
hydroxy-2-methylpropanamide-using-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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